molecular formula C15H13BrFNO3S B2654828 N-(4-bromophenyl)-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895449-48-6

N-(4-bromophenyl)-3-(4-fluorophenyl)sulfonylpropanamide

Cat. No. B2654828
CAS RN: 895449-48-6
M. Wt: 386.24
InChI Key: VZRNCIYSZFGJTC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-(4-fluorophenyl)sulfonylpropanamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer therapy. BAY 43-9006 is a multi-targeted kinase inhibitor that has been shown to inhibit tumor growth by targeting several key pathways involved in cancer progression.

Scientific Research Applications

Synthesis and Characterization

  • Sulfonamides, including similar compounds, have been used in antibacterial drugs for decades. A study focused on the synthesis and characterization of a related sulfonamide, 3-bromo-N-(3-fluorophenyl) benzenesulfonamide, using techniques like FTIR, NMR, MS spectroscopies, X-ray diffraction, and DFT calculations. This research contributes to understanding the physical and chemical properties of these compounds (H. Deng et al., 2021).

Chemical Properties and Applications

  • The development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, demonstrated potential in the synthesis of functionalized isoxazoles. Such reagents, with similar structural characteristics, show promise in diverse chemical synthesis applications (Jing Leng & Hua-Li Qin, 2018).

Potential in Cancer Research

  • A novel bromophenol derivative (BOS-102) was synthesized and showed significant anticancer activities on human lung cancer cell lines. This research indicates the potential of such compounds in developing new anticancer drugs (Chuanlong Guo et al., 2018).

Fuel Cell Applications

  • Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These compounds, closely related in structure, exhibited high proton conductivity and mechanical properties, suggesting their usefulness in fuel-cell technology (Byungchan Bae et al., 2009).

Photophysical Properties

  • The effect of substituents on the photophysical properties of some sulfonamide derivatives, including variations with bromophenyl and fluorophenyl groups, was studied. These compounds displayed fluorescence properties, indicating potential applications in photophysical and biological studies (Ebru Bozkurt et al., 2016).

properties

IUPAC Name

N-(4-bromophenyl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO3S/c16-11-1-5-13(6-2-11)18-15(19)9-10-22(20,21)14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRNCIYSZFGJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3-(4-fluorophenyl)sulfonylpropanamide

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